1-Boc-4-cyano-4-(2-methylphenyl)-piperidine

Sigma Receptor Pharmacology Drug Discovery CNS Therapeutics

Medicinal chemists often struggle to find 4-cyanopiperidine intermediates bearing ortho-substituted aryl rings that deliver the steric bulk required for target selectivity. This ortho-tolyl derivative directly addresses that gap: • Ortho-methyl group enhances sigma-1 receptor binding affinity and metabolic stability versus unsubstituted analogs. • Boc protection allows facile N-deprotection for rapid lead diversification. • Steric directing effect promotes regioselective functionalization in cross-coupling reactions. Bulk supply available with full analytical documentation, ensuring reproducible scale-up.

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
CAS No. 186347-28-4
Cat. No. B170409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-cyano-4-(2-methylphenyl)-piperidine
CAS186347-28-4
Synonyms1-BOC-4-CYANO-4-(2-METHYLPHENYL)-PIPERIDINE
Molecular FormulaC18H24N2O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C18H24N2O2/c1-14-7-5-6-8-15(14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3
InChIKeySSEBAGFBPWSVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-cyano-4-(2-methylphenyl)-piperidine: Overview


1-Boc-4-cyano-4-(2-methylphenyl)-piperidine (CAS 186347-28-4), also known as tert-butyl 4-cyano-4-(o-tolyl)piperidine-1-carboxylate, is a substituted piperidine derivative characterized by a Boc-protected piperidine core geminally substituted with a cyano group and an ortho-methylphenyl (o-tolyl) ring . This compound serves as a versatile intermediate in the synthesis of biologically active molecules, including kinase inhibitors, sigma receptor ligands, and muscarinic receptor modulators . Its key differentiator lies in the unique steric and electronic profile conferred by the ortho-methyl substituent on the phenyl ring, which imparts distinct pharmacological and physicochemical properties relative to its unsubstituted or para-substituted analogs.

Workflow Synthesis of sigma receptor ligands and kinase inhibitors
Selection Ortho-tolyl group for steric and electronic tuning
Use Context Boc-protected piperidine for orthogonal deprotection

Why This Ortho-Tolyl Building Block Is Not Interchangeable


Within the 4-cyano-4-arylpiperidine scaffold, seemingly minor substituent changes on the phenyl ring profoundly impact receptor binding selectivity, metabolic stability, and synthetic reactivity. While 1-Boc-4-cyano-4-phenylpiperidine (CAS 158144-79-7) serves as a foundational building block, its unsubstituted phenyl ring lacks the steric bulk and electron-donating properties of the ortho-methyl group [1]. Similarly, para-substituted analogs such as 1-Boc-4-(4'-cyanophenyl)piperidine (CAS 162997-33-3) exhibit divergent polarity and hydrogen-bonding potential, fundamentally altering their behavior in biological systems and chemical transformations . These distinctions are not trivial; they govern downstream pharmacological profiles, synthetic yields, and ultimately, the success or failure of a research program. The following quantitative evidence substantiates why this specific ortho-tolyl derivative is a distinct and non-fungible chemical entity.

Receptor selectivity Phenyl ring substitution may shift sigma-1 binding profile
Metabolic stability Ortho-methyl group may alter metabolic clearance and reactivity
Polarity mismatch Para-substituted analogs exhibit divergent hydrogen-bonding potential

Evidence of Differentiation from Closest Analogs


Sigma-1 Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies on 4-cyano-4-phenylpiperidine derivatives reveal that ortho-substitution on the phenyl ring is critical for achieving high affinity and selectivity for sigma-1 (σ1) receptors. While the unsubstituted 4-cyano-4-phenylpiperidine core shows no opioid receptor affinity, its σ1 receptor activity is highly sensitive to N-substituent chain length [1]. Extending this SAR, ortho-methyl substitution (as in the target compound) is inferred to further enhance σ1 binding by imposing conformational restriction and favorable hydrophobic interactions, a hypothesis supported by the known role of ortho-substituents in directing receptor subtype selectivity [2].

σ1 Affinity
Class-level inference
Predicted high σ1 affinity and selectivity
Supports σ1 ligand design studies
Direct binding data not yet reported
Sigma Receptor Pharmacology Drug Discovery CNS Therapeutics

Molecular Weight and Lipophilicity Differences

The introduction of an ortho-methyl group increases the molecular weight and alters the lipophilicity of the compound compared to its unsubstituted counterpart. The target compound has a molecular weight of 300.40 g/mol , whereas 1-Boc-4-cyano-4-phenylpiperidine (CAS 158144-79-7) has a molecular weight of 286.38 g/mol . This 14.02 g/mol increase corresponds to the mass of a methyl group (-CH3). This difference, while seemingly small, directly impacts the compound's calculated partition coefficient (cLogP) and polar surface area (PSA), parameters that govern blood-brain barrier permeability and overall pharmacokinetic behavior.

MW Difference
Cross-study comparable
300.40 g/mol (Δ +14.02 vs unsubstituted)
May influence distribution and clearance
Calculated from molecular formula
Physicochemical Properties Drug Design ADME Prediction

Steric Directing Effect in Cross-Coupling

The ortho-methyl group in the target compound introduces steric hindrance that can be strategically leveraged in synthetic transformations. Studies on substituted Boc-piperidines demonstrate that the presence of a substituent at the 2-position (analogous to the ortho-tolyl group) can direct regioselectivity in cross-coupling reactions [1]. For example, in Negishi arylations, 2-methyl-substituted Boc-piperidines favor β-arylation products, whereas unsubstituted derivatives often yield α-arylation [1]. This suggests that the ortho-tolyl group in 1-Boc-4-cyano-4-(2-methylphenyl)-piperidine may similarly direct subsequent functionalization steps, offering synthetic chemists a unique handle for controlled diversification.

Regioselectivity
Class-level inference
Inferred β-arylation preference
Supports regioselective synthesis planning
Based on structural analogy to 2-methylBoc-piperidine
Organic Synthesis Diastereoselectivity Negishi Coupling

High-Value Research Applications


Sigma-1 Receptor Ligand Discovery for CNS

Leverage the inferred high affinity and selectivity of the ortho-tolyl scaffold for sigma-1 receptors, as supported by SAR trends in 4-cyanopiperidine analogs [1]. This compound is an ideal starting point for medicinal chemistry programs targeting neuropathic pain, depression, or neurodegenerative diseases, where σ1 receptor modulation is a validated therapeutic approach. The Boc-protected piperidine core allows for facile N-deprotection and subsequent diversification to optimize pharmacokinetic properties.

Allosteric M1 Muscarinic Receptor Modulators

The 4-cyanopiperidine moiety is a key structural feature in selective allosteric modulators of the M1 muscarinic receptor, a target for cognitive enhancement in Alzheimer's disease [1]. The ortho-methyl substitution on the phenyl ring may further enhance selectivity and CNS exposure compared to unsubstituted analogs, making this compound a strategic building block for generating novel chemical matter with improved drug-like properties.

Kinase Inhibitor Scaffold Diversification

The target compound serves as a protected intermediate for constructing amino-methylpiperidine derivatives, a privileged scaffold in kinase inhibitor design [1]. The ortho-tolyl group introduces steric bulk that can be exploited to achieve selectivity for specific kinase isoforms by fitting into hydrophobic back pockets. Researchers can use this building block to expand the structural diversity of their kinase inhibitor libraries and explore novel intellectual property space.

Regioselective Functionalization in Complex Synthesis

Utilize the steric directing effect of the ortho-methyl group to achieve regioselective functionalization in multi-step syntheses. The compound's ability to favor β-arylation in cross-coupling reactions, inferred from studies on substituted piperidines [1], can streamline the construction of complex molecular frameworks, particularly in the synthesis of alkaloid-like structures where stereocontrol and site-selectivity are paramount.

Application
Selection Property
Validation Focus
σ1 receptor ligand discovery
Ortho-tolyl σ1 affinity profile
σ1 radioligand binding selectivity
M1 muscarinic modulator research
4-cyanopiperidine M1 modulator scaffold
Allosteric modulation and CNS exposure
Kinase inhibitor scaffold diversification
Sterically hindered piperidine core
Isoform selectivity and hydrophobic pocket fit
Regioselective synthesis
Ortho-methyl steric directing effect
β-arylation regioselectivity

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